molecular formula C23H33NO5 B14598718 Ciprefadol succinate CAS No. 60719-85-9

Ciprefadol succinate

Cat. No.: B14598718
CAS No.: 60719-85-9
M. Wt: 403.5 g/mol
InChI Key: RAGPBJMJHPNLAJ-QQTWVUFVSA-N
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Description

Ciprefadol succinate is an opioid analgesic drug that binds with high affinity to mu and kappa opioid receptors. It is an isoquinoline derivative most closely related to cyclazocine and picenadol. This compound displays mixed antagonist/agonist activity, making it a potent analgesic with unique properties .

Preparation Methods

The synthesis of Ciprefadol succinate involves the reaction of 3-[(4aR,8aR)-2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol with succinic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the succinate salt. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ciprefadol succinate undergoes various chemical reactions, including:

Scientific Research Applications

Ciprefadol succinate has several scientific research applications:

Mechanism of Action

Ciprefadol succinate exerts its effects by binding to mu and kappa opioid receptors. At low doses, it acts as an antagonist, inhibiting the analgesic effect of morphine. At higher doses, it functions as an agonist, providing potent analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are related to pain modulation and neurotransmitter release .

Comparison with Similar Compounds

Ciprefadol succinate is similar to compounds such as cyclazocine and picenadol. it is unique in its mixed antagonist/agonist activity at opioid receptors. Unlike its N-methyl and N-phenethyl derivatives, which are more selective for mu-opioid receptors, this compound also exhibits potent kappa-opioid agonist activity .

Similar Compounds

  • Cyclazocine
  • Picenadol
  • N-methyl derivatives
  • N-phenethyl derivatives

Properties

CAS No.

60719-85-9

Molecular Formula

C23H33NO5

Molecular Weight

403.5 g/mol

IUPAC Name

3-[(4aR,8aR)-2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol;butanedioic acid

InChI

InChI=1S/C19H27NO.C4H6O4/c21-18-6-3-5-16(12-18)19-9-2-1-4-17(19)14-20(11-10-19)13-15-7-8-15;5-3(6)1-2-4(7)8/h3,5-6,12,15,17,21H,1-2,4,7-11,13-14H2;1-2H2,(H,5,6)(H,7,8)/t17-,19-;/m0./s1

InChI Key

RAGPBJMJHPNLAJ-QQTWVUFVSA-N

Isomeric SMILES

C1CC[C@]2(CCN(C[C@@H]2C1)CC3CC3)C4=CC(=CC=C4)O.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O.C(CC(=O)O)C(=O)O

Origin of Product

United States

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